N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride
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Overview
Description
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is a chemical compound with the molecular formula C8H17NO2S It is a member of the thiolane family, characterized by a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride typically involves the reaction of 3-aminothiolane with butylamine under controlled conditions. The reaction is carried out in the presence of a strong base, such as potassium hydroxide, and a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The choice of solvents and catalysts is critical to the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its reactivity with thiol groups .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxothiolan-3-yl-amine: A related compound with similar structural features.
N-butyl-1,1-dioxothiolan-2-amine: Another analog with a different substitution pattern.
Uniqueness
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
4378-14-7; 5553-21-9 |
---|---|
Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 |
IUPAC Name |
N-butyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C8H17NO2S/c1-2-3-5-9-8-4-6-12(10,11)7-8/h8-9H,2-7H2,1H3 |
InChI Key |
DROVFJSAGGLUJN-UHFFFAOYSA-N |
SMILES |
CCCCNC1CCS(=O)(=O)C1 |
solubility |
not available |
Origin of Product |
United States |
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